2-(2-NITROPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Nitrophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a nitrophenoxy group, a piperazine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the Nitrophenoxy Intermediate: The initial step involves the nitration of phenol to produce 2-nitrophenol. This reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures.
Etherification: The 2-nitrophenol is then reacted with an appropriate alkyl halide to form the nitrophenoxy intermediate. This step often requires a base such as potassium carbonate to facilitate the reaction.
Piperazine Derivative Formation: Separately, the piperazine derivative is synthesized by reacting piperazine with 2-bromoethylpyridine under reflux conditions.
Coupling Reaction: The final step involves coupling the nitrophenoxy intermediate with the piperazine derivative. This is typically achieved through a nucleophilic substitution reaction in the presence of a suitable solvent like dimethylformamide (DMF) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring, where the nitrogen atoms can act as nucleophiles.
Oxidation: The phenoxy group can be oxidized under strong oxidative conditions, although this is less common due to the potential for over-oxidation.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 2-(2-Aminophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized phenoxy derivatives.
Scientific Research Applications
2-(2-Nitrophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Chemical Biology: The compound is used in the study of cellular pathways and mechanisms due to its ability to interact with various biomolecules.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 2-(2-nitrophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the piperazine ring can enhance binding affinity through its nitrogen atoms. The pyridine moiety can further stabilize the compound’s interaction with its target through π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one: This compound is similar but features an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.
2-(2-Methoxyphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one: This derivative has a methoxy group, which can influence its electronic properties and interactions with biological targets.
Uniqueness
2-(2-Nitrophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific chemical reactions and biological interactions that are not possible with its analogs.
Properties
Molecular Formula |
C19H22N4O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(2-nitrophenoxy)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H22N4O4/c24-19(15-27-18-7-2-1-6-17(18)23(25)26)22-13-11-21(12-14-22)10-8-16-5-3-4-9-20-16/h1-7,9H,8,10-15H2 |
InChI Key |
UWPTVOZKIFDWSH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.